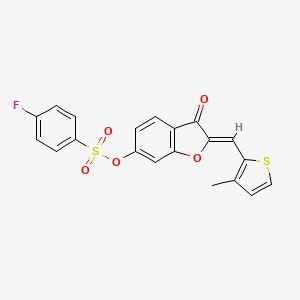

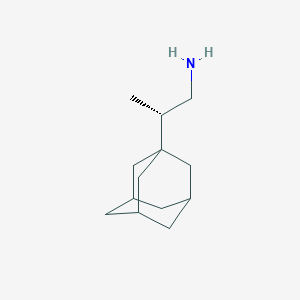

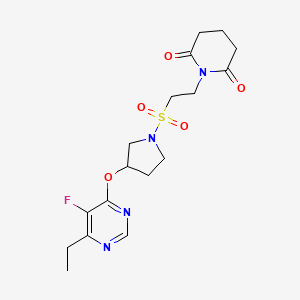

![molecular formula C16H12FN3O2 B2369808 N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-59-7](/img/structure/B2369808.png)

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, has been described in various methods . For instance, one method involves the ring closure reaction, the Suzuki reaction, the hydrolysis, and amidation reactions .Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” has been confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . The molecular structure is further calculated using density functional theory (DFT) and compared with the X-ray diffraction value .Scientific Research Applications

Chemical Modification for Biological Property Optimization

A study by (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015) explored modifying the pyridine moiety of similar molecules, showing that such modifications can lead to enhanced biological properties, including analgesic effects. This suggests potential for altering the structure of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide for specific therapeutic purposes.

Potential as a Met Kinase Inhibitor

Research by (Schroeder et al., 2009) on similar compounds found that N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit potent and selective Met kinase inhibition. This insight could be relevant for the development of targeted cancer therapies using structurally similar compounds.

Analgesic Properties

A study by (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015) demonstrated the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides. These findings indicate potential for developing pain relief medications from compounds with a similar structure.

Use in Synthesis Methods

Research by (Mukaiyama, Aikawa, & Kobayashi, 1976) demonstrated the effective use of similar compounds in synthesis methods, specifically for creating carboxamides. This points to the utility of such compounds in chemical synthesis processes.

Antimalarial Activity

A study by (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014) on pyrido[1,2-a]pyrimidin-4-ones showed moderate antimalarial activity. This suggests that compounds with a similar structure could be explored for their potential in treating malaria.

Antifungal Activity

Research by (Hanafy, 2011) on pyrido[2,3-d]pyrimidines indicated significant antifungal activities, suggesting the possibility of similar compounds being used in antifungal medications.

Gastroprotective Activity

A study by (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992) on 4H-pyrido[1,2-a]pyrimidin-4-ones revealed their gastroprotective effect, suggesting that structurally similar compounds could be used in treating gastric ailments.

Diuretic Properties

Research by (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008) demonstrated the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. This opens avenues for exploring similar compounds as diuretics.

Anticancer Activity

A study by (Liu, Song, Tian, Zhang, Bai, & Wang, 2016) on a compound structurally similar to pyrido[1,2-a]pyrimidines demonstrated effective inhibition of cancer cell proliferation. This suggests that compounds like N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide could have potential anticancer applications.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other pyrimidine-based compounds, it may function by suppressing the activity of certain enzymes, such as cyclooxygenase (cox) enzymes .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A compound with a similar structure was found to have good aqueous solubility and rodent pharmacokinetics .

Result of Action

Similar compounds have shown inhibitory activity against certain viruses and have displayed anti-inflammatory effects .

properties

IUPAC Name |

N-(2-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-6-7-14-18-8-11(16(22)20(14)9-10)15(21)19-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMNNPHKCIGZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

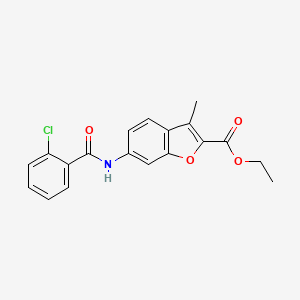

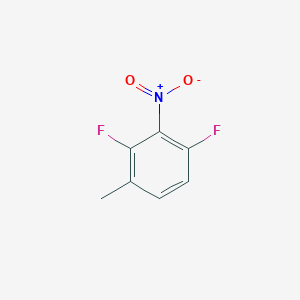

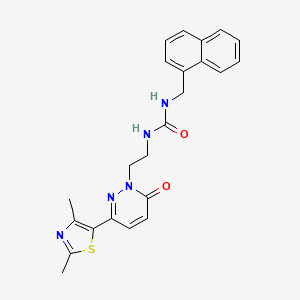

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)

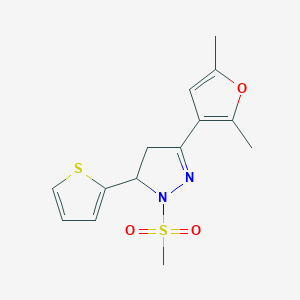

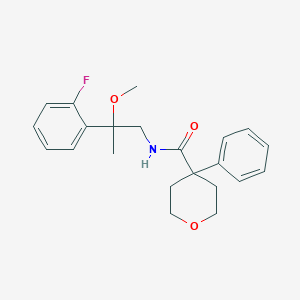

![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)

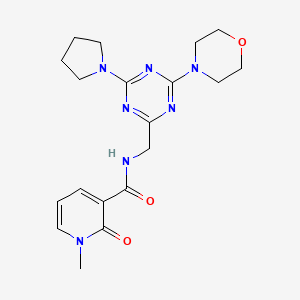

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

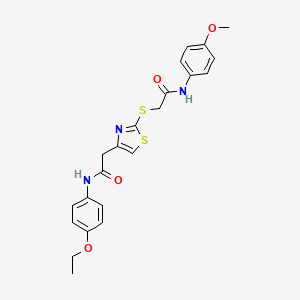

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)